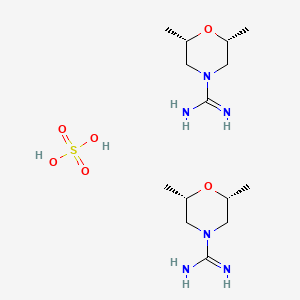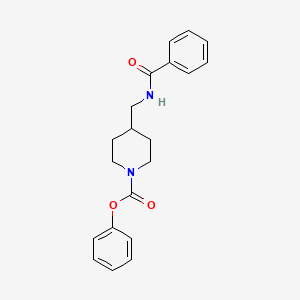
3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound featuring an interesting combination of functional groups. The molecule consists of a quinoline derivative, piperidine, and a phenylthio group connected through a propanone linker. This unique arrangement grants the compound significant versatility in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, a multi-step synthesis process is typically employed:
Formation of Intermediate Quinolines:
Reaction of aniline derivatives with dihydroxybenzoquinone under acidic conditions to form quinoline derivatives.
Synthesis of Piperidine Derivatives:
Reacting quinoline derivatives with chloroacetonitrile to introduce the piperidin-1-yl group.
Thioether Formation:
Introducing the phenylthio group by reacting phenylthiol with the corresponding chlorinated intermediate.
Final Coupling:
The final compound is formed by coupling these intermediates under controlled conditions using catalysts like palladium complexes.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. The use of continuous flow reactors and more efficient catalytic systems is often employed to enhance scalability and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation:
The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction:
The carbonyl group in the propanone linker can be reduced to a secondary alcohol.
Substitution:
Electrophilic substitution reactions can occur at the quinoline moiety.
Common Reagents and Conditions:
Oxidation:
Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in mild acidic or basic conditions.
Reduction:
Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution:
Nitric acid (HNO3) or bromine (Br2) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of secondary alcohol derivatives.
Substitution: Formation of nitrated or halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has found numerous applications across various scientific disciplines:
Chemistry: As a building block for synthesizing complex molecules.
Biology: Investigated for its interaction with biological targets and potential use in drug discovery.
Industry: Used in the development of advanced materials, such as polymers or specialty chemicals.
Wirkmechanismus
Mechanism: The compound exerts its effects primarily through its interaction with biological macromolecules. The quinoline moiety can intercalate with DNA or interact with enzymes, while the piperidine and phenylthio groups enhance binding affinity and specificity.
Molecular Targets and Pathways:
DNA Intercalation: Inhibiting DNA replication and transcription.
Enzyme Inhibition: Targeting enzymes like topoisomerases or kinases involved in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-(Phenylthio)-1-(4-piperidinyl)propan-1-one:
Lacks the quinoline moiety, resulting in different biological activities.
1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one:
Lacks the phenylthio group, leading to reduced binding affinity in some contexts.
Uniqueness: The presence of all three functional groups (quinoline, piperidine, and phenylthio) in 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one makes it unique. This combination provides a balanced profile for various chemical and biological interactions, offering superior versatility compared to similar compounds.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-22(13-17-28-20-8-2-1-3-9-20)25-15-11-19(12-16-25)27-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJBVESLFIXYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)


![2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2566115.png)



![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)




